molecular formula C6H9NO4 B7902312 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid CAS No. 88877-52-5

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B7902312
CAS No.: 88877-52-5
M. Wt: 159.14 g/mol
InChI Key: BMOXYLBGPIDAAN-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves multi-step processes. One common method includes the reaction of a 4-halo-3-alkoxy-butenoic acid ester with glycine, followed by acid hydrolysis, hydrogenation, esterification, and conversion to the final product by reaction with ammonia . Another method involves the hydrogenation of a 2,4-dioxopyrrolidin-1-yl-acetic acid alkyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A structural analog used for cognitive enhancement.

    Oxiracetam: Another analog known for its neuroprotective properties.

    Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.

Uniqueness

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXYLBGPIDAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008546
Record name (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88877-52-5
Record name 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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